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molecular formula C11H13N3O2 B8476501 (1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester

(1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester

Cat. No. B8476501
M. Wt: 219.24 g/mol
InChI Key: FCUWOUJJCBXHCX-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of (1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester (67 mg, 0.31 mmol) and morpholine (0.31 mL, 3.1 mmol) in THF (3 mL) was added Pd(PPh3)4 (27 mg, 0.02 mmol) and the yellow mixture was stirred at 50° C. for 3 h. The solvent was removed under a stream of N2 and the residue was purified by flash chromatography (silica, 4→7% MeOH/CH2Cl2) to give 6 mg of the title compound as an orange oil, m/z 136.04 [M+1]+.
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:6][C:7]1([C:10]2[CH:15]=[N:14][CH:13]=[CH:12][N:11]=2)[CH2:9][CH2:8]1)C=C.N1CCOCC1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:11]1[CH:12]=[CH:13][N:14]=[CH:15][C:10]=1[C:7]1([NH2:6])[CH2:9][CH2:8]1 |^1:31,33,52,71|

Inputs

Step One
Name
Quantity
67 mg
Type
reactant
Smiles
C(C=C)OC(NC1(CC1)C1=NC=CN=C1)=O
Name
Quantity
0.31 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
27 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the yellow mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under a stream of N2
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica, 4→7% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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